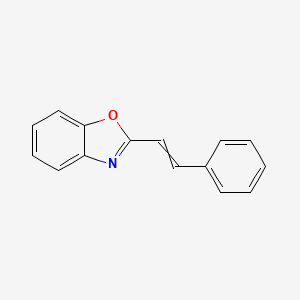
2-Styrylbenzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Styrylbenzoxazole is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry
- Fluorescent Probes : 2-Styrylbenzoxazole is extensively used as a fluorescent probe in analytical chemistry. Its strong fluorescence allows for sensitive detection in various assays.
- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules, facilitating advancements in synthetic methodologies.
Biology
- Bioimaging : The compound has been investigated for its potential as a bioimaging agent. Its fluorescence enables visualization of biological processes at the cellular level.
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown potent antibacterial effects against Escherichia coli and Staphylococcus aureus .
Medicine
- Anticancer Activity : this compound derivatives have shown promise in anticancer research. They may disrupt cellular processes by interacting with DNA or cellular membranes .
- Alzheimer's Disease Research : Certain derivatives have been developed for imaging amyloid plaques associated with Alzheimer's disease. These compounds demonstrate high binding affinity for amyloid-beta fibrils, making them suitable for non-invasive imaging techniques like positron emission tomography (PET) .
Industry
- Organic Light-Emitting Diodes (OLEDs) : The compound is utilized in the development of OLEDs due to its photophysical properties, which enhance light emission efficiency.
- Optoelectronic Devices : Its application extends to various optoelectronic devices, contributing to advancements in display technologies.
Data Tables
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemistry | Fluorescent probes | Strong fluorescence facilitates sensitive detection |
| Biology | Bioimaging | Enables visualization of cellular processes |
| Medicine | Antimicrobial | Effective against E. coli and S. aureus |
| Medicine | Anticancer | Disrupts cellular processes; potential drug candidates |
| Medicine | Alzheimer's imaging | High binding affinity for amyloid plaques |
| Industry | OLEDs | Enhances light emission efficiency |
Case Studies
- Antimicrobial Activity : A study synthesized various benzoxazole derivatives and tested their efficacy against gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against E. coli, suggesting potential for developing new antimicrobial agents .
- Alzheimer's Disease Imaging : Research focused on the development of styrylbenzoxazole derivatives for imaging amyloid plaques in Alzheimer's disease. One specific derivative demonstrated selective binding to amyloid deposits in vivo, indicating its potential as a diagnostic tool .
- Fluorescent Probes in Analytical Chemistry : The use of this compound as a fluorescent probe has been documented in various analytical techniques, showcasing its ability to enhance sensitivity and specificity in biochemical assays .
Propriétés
Formule moléculaire |
C15H11NO |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
2-(2-phenylethenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C15H11NO/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-11H |
Clé InChI |
GJFNNZBYCMUAHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













